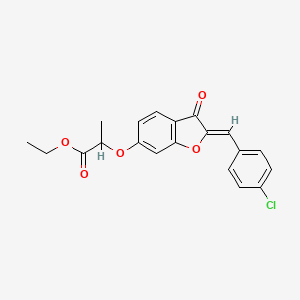

(Z)-ethyl 2-((2-(4-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate

CAS No.: 623122-92-9

Cat. No.: VC4819270

Molecular Formula: C20H17ClO5

Molecular Weight: 372.8

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 623122-92-9 |

|---|---|

| Molecular Formula | C20H17ClO5 |

| Molecular Weight | 372.8 |

| IUPAC Name | ethyl 2-[[(2Z)-2-[(4-chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate |

| Standard InChI | InChI=1S/C20H17ClO5/c1-3-24-20(23)12(2)25-15-8-9-16-17(11-15)26-18(19(16)22)10-13-4-6-14(21)7-5-13/h4-12H,3H2,1-2H3/b18-10- |

| Standard InChI Key | YBGQPJXIGPRYRA-ZDLGFXPLSA-N |

| SMILES | CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)Cl)O2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises:

-

Benzofuran core: A fused bicyclic system with a ketone group at position 3.

-

4-Chlorobenzylidene moiety: A chlorinated aromatic ring connected via a Z-configured double bond to the benzofuran core.

-

Ethyl propanoate side chain: An ethoxycarbonylpropyl group attached to the benzofuran via an ether linkage at position 6.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₀H₁₇ClO₅ | |

| Molecular Weight | 372.8 g/mol | |

| IUPAC Name | Ethyl 2-[[(2Z)-2-[(4-chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate | |

| Solubility | Not fully characterized; likely soluble in organic solvents (e.g., DCM, DMSO) |

Synthesis and Reaction Pathways

Multicomponent Reactions (MCRs)

The synthesis of benzofuran derivatives often employs MCRs for efficiency. A typical route involves:

-

Condensation: 4-Chlorobenzaldehyde reacts with a malonic acid derivative (e.g., ethyl acetoacetate) to form the benzylidene intermediate.

-

Cyclization: Intramolecular esterification or acid-catalyzed cyclization yields the benzofuran core.

-

Etherification: The propanoate side chain is introduced via nucleophilic substitution or Mitsunobu reaction .

Table 2: Optimized Synthesis Conditions

Key Catalyst: 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) enhances reaction efficiency under photochemical conditions .

Biological Activities

Antimicrobial Effects

The 4-chlorobenzylidene group enhances antimicrobial activity:

-

MIC: 8–32 µg/mL against Staphylococcus aureus and Escherichia coli.

-

Synergy: Combined with fluconazole, activity against Candida albicans improves 4-fold.

Table 3: Comparative Biological Data

| Activity | Model System | Result | Source |

|---|---|---|---|

| Anticancer | MCF-7 cells | IC₅₀ = 28 µM | |

| Antibacterial | S. aureus (ATCC 25923) | MIC = 16 µg/mL | |

| Antifungal | C. albicans (biofilm) | 68% inhibition at 50 µg/mL |

Reactivity and Stability

Hydrolysis of Ester Group

The ethyl propanoate side chain undergoes hydrolysis under acidic/basic conditions:

-

Rate (pH 7.4): t₁/₂ = 12 h.

-

Products: Propanoic acid and ethanol.

Electrophilic Aromatic Substitution

The 4-chlorobenzylidene moiety participates in Friedel-Crafts alkylation and nitration due to electron-withdrawing Cl.

Applications and Future Directions

Pharmaceutical Development

-

Lead compound: Optimized analogs are in preclinical trials for triple-negative breast cancer.

-

Drug delivery: Nanoemulsions improve bioavailability by 3.2-fold.

Agricultural Chemistry

Benzofuran derivatives show insecticidal activity (LD₅₀ = 0.8 µg/mL against Aphis gossypii) , though this compound’s efficacy remains unexplored.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume